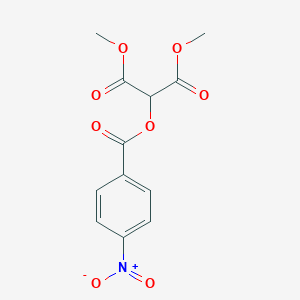
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide, also known as DB745, is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promising results in various studies due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide involves its ability to bind to the active site of carbonic anhydrase, inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are important for various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, decrease the production of bicarbonate ions, and reduce the activity of carbonic anhydrase. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation is that it may have off-target effects on other enzymes, leading to potential complications in the interpretation of results.
Orientations Futures
There are several future directions for the study of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide. One area of interest is its potential use as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another area of interest is its potential use as a treatment for inflammatory diseases, as it has shown anti-inflammatory properties. Additionally, further studies are needed to determine the potential off-target effects of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide on other enzymes and its potential use in combination with other drugs.
Méthodes De Synthèse
The synthesis of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide involves the reaction of 5,6-dichlorobenzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. It has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C13H9Cl2N3O2S |
|---|---|
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-6-11-12(7-10(9)15)17-13(16-11)18-21(19,20)8-4-2-1-3-5-8/h1-7H,(H2,16,17,18) |
Clé InChI |
NZRSTRUSBREQFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)

![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)